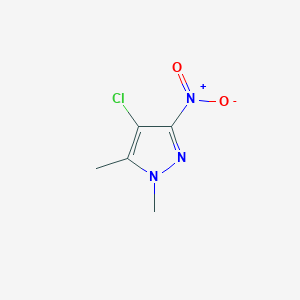

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13340427

Molecular Formula: C5H6ClN3O2

Molecular Weight: 175.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6ClN3O2 |

|---|---|

| Molecular Weight | 175.57 g/mol |

| IUPAC Name | 4-chloro-1,5-dimethyl-3-nitropyrazole |

| Standard InChI | InChI=1S/C5H6ClN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 |

| Standard InChI Key | LYFRTXOIWIDKQA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)[N+](=O)[O-])Cl |

| Canonical SMILES | CC1=C(C(=NN1C)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole is C₆H₇ClN₃O₂, derived from the pyrazole core (C₃H₃N₂) with substitutions at positions 1, 3, 4, and 5. Key substituents include:

-

Chlorine at position 4

-

Nitro group (-NO₂) at position 3

-

Methyl groups (-CH₃) at positions 1 and 5

The molecular weight is 188.60 g/mol, calculated as follows:

Structural Characterization

While direct spectral data for this compound are unavailable, insights can be drawn from related pyrazole derivatives. For example:

-

¹H NMR: In 4-chloro-3,5-dimethyl-1H-pyrazole (CAS 151588-02-2), methyl protons resonate at δ 2.26 ppm (singlet, 6H) . The nitro group in 4-chloro-3-nitro-1H-pyrazole causes deshielding effects, shifting aromatic protons downfield .

-

¹³C NMR: Nitro and chloro substituents typically result in carbon chemical shifts between 120–150 ppm for aromatic carbons .

Synthesis Methodologies

Chlorination Strategies

Physicochemical Properties

Thermal Stability

While specific data for 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole are lacking, related nitrochloropyrazoles exhibit decomposition temperatures above 200°C . The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) enhances thermal stability by delocalizing ring electrons.

Solubility and Partition Coefficients

-

Solubility: Likely low in water (<0.1 g/L at 25°C) due to hydrophobic methyl groups and nitro functionality.

-

logP (Octanol-Water): Estimated at 2.1–2.5, indicating moderate lipophilicity .

Hazard Profile

Based on structurally similar compounds (e.g., 4-chloro-3-nitro-1H-pyrazole) :

-

Skin/Eye Irritation: Category 2 (H315/H319)

-

Respiratory Toxicity: Category 3 (H335)

-

Handling Recommendations: Use nitrile gloves, safety goggles, and fume hoods to minimize exposure.

Applications and Research Frontiers

Agrochemical Development

Nitrochloropyrazoles are key intermediates in synthesizing acaricides and insecticides. For instance, tebufenpyrad, a commercial acaricide, shares structural motifs with this compound . The nitro group enhances binding to mitochondrial complex I, disrupting pest respiration .

Material Science

The electron-deficient pyrazole core facilitates applications in coordination chemistry. Transition metal complexes derived from nitrochloropyrazoles exhibit catalytic activity in cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume